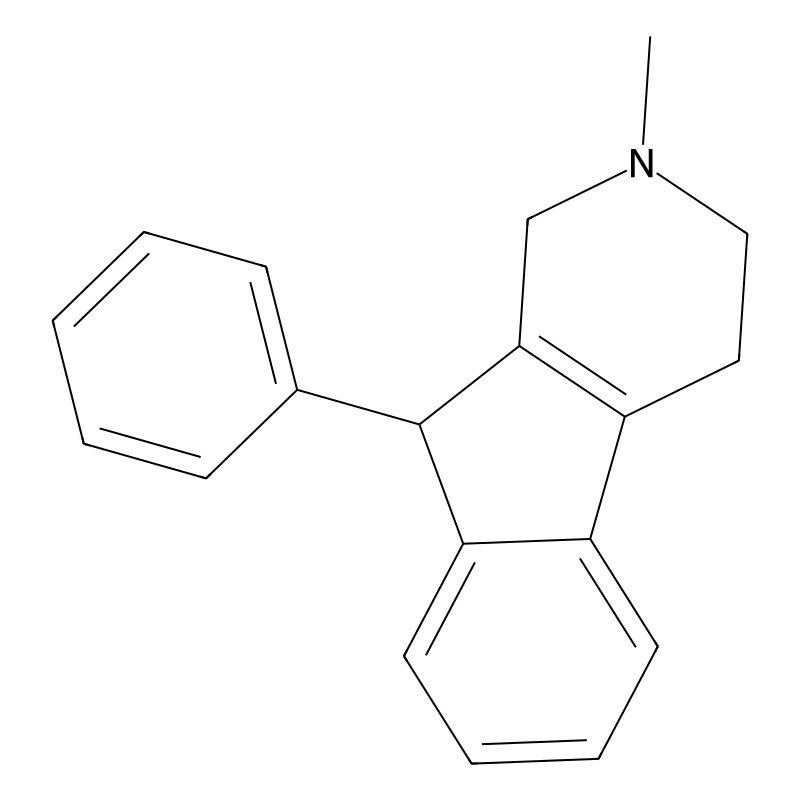

Phenindamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Understanding Histamine Action

Phenindamine's mechanism of action as a histamine H1 receptor antagonist makes it a valuable tool for researchers studying histamine signaling pathways. By blocking histamine receptors, researchers can observe the effects of histamine on various physiological processes []. This can be helpful in understanding the role of histamine in allergic reactions, inflammation, and other conditions.

Neuroscience Research

Some studies have explored the potential use of Phenindamine in neurological research due to its ability to cross the blood-brain barrier. While not currently used for this purpose clinically, research has investigated its effects on learning and memory, as well as its potential role in Parkinson's disease [, ]. However, more research is needed to determine the efficacy and safety of Phenindamine for these applications.

Comparison Studies

Phenindamine can be used as a reference compound when evaluating the effectiveness and side effect profiles of newer antihistamines. By comparing the effects of different medications, researchers can gain insights into the mechanisms of action of these drugs and develop safer and more effective treatments for allergies and other histamine-related conditions.

Phenindamine is a first-generation antihistamine and anticholinergic agent primarily utilized for alleviating symptoms associated with allergies and the common cold. It operates by blocking the action of histamine, a naturally occurring chemical in the body that contributes to allergic responses. Specifically, phenindamine competes with histamine for binding at H1 receptor sites on effector cells, thereby diminishing the pharmacological effects associated with histamine activation, such as sneezing, itching, and rashes . The compound was developed in the late 1940s by Hoffman-La Roche and has been marketed under various names, including Nolahist and Thephorin .

The primary biological activity of phenindamine lies in its antihistaminic properties. By blocking H1 receptors, it effectively reduces allergic symptoms such as nasal congestion, sneezing, and itching. Additionally, phenindamine has been noted for its potentiating effects on narcotic analgesics, particularly those that induce histamine release . Its anticholinergic activity also contributes to its efficacy in treating symptoms related to colds and allergies.

Phenindamine can be synthesized through several methods involving the construction of its indene framework and subsequent functionalization. The synthesis typically involves:

- Formation of Indene Structure: This can be achieved via cyclization reactions involving appropriate precursors.

- Substitution Reactions: Introducing functional groups at specific positions on the indene structure to yield phenindamine.

- Purification: The final product is purified through recrystallization or chromatography techniques to obtain a high-purity compound suitable for pharmaceutical use.

Detailed synthetic routes are often proprietary or protected by patents but generally follow established organic synthesis methodologies .

Phenindamine is primarily applied in:

- Allergy Relief: Treating symptoms such as sneezing, runny nose, and hives.

- Cold Symptom Management: Alleviating discomfort associated with common colds.

- Potentiation of Analgesics: Enhancing the effects of certain narcotics during pain management protocols .

Despite its utility, phenindamine has fallen out of favor in recent years due to the development of newer antihistamines with fewer side effects.

Research indicates that phenindamine interacts with various drugs and biological systems. Notably:

- Drug Interactions: It may enhance the sedative effects of central nervous system depressants due to its anticholinergic properties.

- Histamine Release: Phenindamine's action on H1 receptors can influence other medications that release histamine or act on similar pathways .

- Metabolism Studies: Investigations into its metabolism have shown potential pathways leading to inactive metabolites like isophenidamine, which may affect dosing and efficacy .

Phenindamine shares structural and functional similarities with several other antihistamines. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Mechanism of Action | Unique Features |

|---|---|---|---|

| Cyproheptadine | C₂₁H₂₃N | H1 receptor antagonist | Also possesses serotonin antagonist properties |

| Diphenhydramine | C₁₈H₂₁N₃O | H1 receptor antagonist | Known for significant sedative effects |

| Chlorpheniramine | C₁₈H₂₁ClN₂ | H1 receptor antagonist | Less sedative compared to phenindamine |

| Promethazine | C₂₁H₂₃N₂S | H1 receptor antagonist | Stronger sedative effects; also used as an antiemetic |

Phenindamine's unique combination of antihistaminic and anticholinergic properties distinguishes it from these compounds, particularly in its historical context as a potent adjunct in narcotic analgesia .

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Related CAS

569-59-5 (tartrate)

Drug Indication

Pharmacology

MeSH Pharmacological Classification

ATC Code

R06 - Antihistamines for systemic use

R06A - Antihistamines for systemic use

R06AX - Other antihistamines for systemic use

R06AX04 - Phenindamine

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Histamine

HRH1 [HSA:3269] [KO:K04149]